1-Iodopentane chemical properties and structure
1-Iodopentane chemical properties and structure
An In-depth Technical Guide to 1-Iodopentane: Chemical Properties and Structure
Introduction
1-Iodopentane (CAS No. 628-17-1), also known as n-amyl iodide or n-pentyl iodide, is a primary alkyl halide with the molecular formula C₅H₁₁I.[1][2] It is a colorless to pale yellow liquid at room temperature, characterized by a gasoline-like odor.[2][3][4] Structurally, it comprises a five-carbon aliphatic chain with an iodine atom attached to a terminal carbon.[2] This compound serves as a versatile reagent and intermediate in organic synthesis, finding applications in the preparation of various organic compounds, including those with pharmaceutical and agrochemical relevance.[2][5] Its reactivity is primarily defined by the carbon-iodine bond, which makes it an excellent substrate for nucleophilic substitution and elimination reactions.[1][5][6]
Chemical Structure and Identifiers
The structure of 1-iodopentane is a straight five-carbon chain with a terminal iodine atom. This primary alkyl halide structure minimizes steric hindrance at the reaction center, influencing its chemical reactivity, particularly in SN2 reactions.[6]
Caption: Molecular structure of 1-Iodopentane.
Table 1: Chemical Identifiers for 1-Iodopentane
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-iodopentane | [7] |
| Synonyms | n-Amyl iodide, Pentyl iodide, n-Pentyl iodide | [3][7] |
| CAS Number | 628-17-1 | [3][7] |
| Molecular Formula | C₅H₁₁I | [3][7] |
| Molecular Weight | 198.05 g/mol | [7] |
| InChI | InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | [7][8] |
| InChIKey | BLXSFCHWMBESKV-UHFFFAOYSA-N | [7][8] |
Physicochemical Properties
1-Iodopentane is a flammable, light-sensitive liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[2][3][5] It is typically stabilized with copper to prevent degradation.[2][8]
Table 2: Physicochemical Data for 1-Iodopentane
| Property | Value | Reference |
|---|---|---|
| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |
| Melting Point | -85.6 °C to -86 °C | [3][9] |
| Boiling Point | 154-155 °C (at 1 atm) | [3][8][10] |
| 62 °C (at 2.67 kPa) | [3] | |
| Density | 1.517 g/mL (at 25 °C) | [3][8][10] |
| Refractive Index (n20/D) | 1.495 - 1.496 | [3][8][9] |
| Flash Point | 51 °C (124 °F) | [3] |
| Vapor Pressure | 3.65 mmHg (at 25 °C) | [3] |
| Water Solubility | Insoluble | [3][5][10] |
| Dipole Moment | 1.85 D |[9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-iodopentane.
Table 3: Spectroscopic Data Summary for 1-Iodopentane
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Spectra available, showing characteristic peaks for the pentyl chain protons. | [7][11][12] |
| ¹³C NMR | Spectra available for structural confirmation. | [11] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) observed at m/z = 198.[13] Key fragment ions include C₅H₁₁⁺ at m/z = 71 and C₃H₇⁺ at m/z = 43.[13] | [7][13][14] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, showing C-H stretching and bending vibrations. | [7] |
| Raman Spectroscopy | Spectra are available for vibrational analysis. |[7][11] |
Chemical Reactivity and Mechanisms
The primary reactivity of 1-iodopentane involves the C-I bond. Iodine is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution and elimination reactions.[1][6]
Nucleophilic Substitution (SN2) Reactions
As a primary alkyl halide with minimal steric hindrance, 1-iodopentane readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[6] The reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile.[6] The C-I bond is weaker than C-Br or C-Cl bonds, leading to a faster reaction rate compared to 1-bromopentane (B41390) or 1-chloropentane.[1][13] A common example is the hydrolysis to form pentanol.[1]
Caption: Generalized SN2 reaction mechanism for 1-Iodopentane.
Elimination Reactions
When treated with a strong, bulky base such as potassium tert-butoxide, 1-iodopentane can undergo elimination reactions (typically E2) to form pentene.[1] Substitution products may also form, with the product ratio depending on the specific base and reaction conditions.[12]
Experimental Protocols
Synthesis of 1-Iodopentane from n-Pentanol
A common laboratory method for synthesizing 1-iodopentane is through the reaction of n-pentanol with phosphorus triiodide (PI₃), which is typically formed in situ from red phosphorus and iodine.[1]
Methodology:
-
Reactant Setup: In a three-necked flask equipped for reflux and distillation, combine red phosphorus (0.1 mol) and n-pentanol (0.3 mol).[1]
-
Iodine Addition: Gently heat the mixture in a water bath to 40°C. Gradually add iodine tablets (0.6 mol) to control the exothermic reaction.[1]
-
Reflux: Once all the iodine has been added, move the flask to a sand bath and reflux the mixture for approximately 7 hours to ensure the reaction goes to completion.[1]
-
Purification: After reflux, distill the crude product under reduced pressure. Collect the fraction that boils at 155–157°C.[1]
Caption: Experimental workflow for the synthesis of 1-Iodopentane.
Safety and Handling
1-Iodopentane is a flammable liquid and vapor.[7] It is irritating to the skin, eyes, and respiratory system.[3][4]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[4][15] Ground and bond containers during transfer.[15] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[4][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[15][16] The container should be kept tightly closed.[15] It is light-sensitive and should be stored accordingly.[3]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or earth) and place in a chemical waste container.[4][15] Remove all ignition sources and provide ventilation.[15]
References
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- 2. CAS 628-17-1: 1-Iodopentane | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 1-Iodopentane(628-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. homework.study.com [homework.study.com]
- 7. 1-Iodopentane | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-碘戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-iodopentane [stenutz.eu]
- 10. 1-Iodopentane | 628-17-1 [chemicalbook.com]
- 11. 1-Iodopentane(628-17-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. Pentane, 1-iodo- [webbook.nist.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
